5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
描述
属性
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c1-24-9-4-2-8(3-5-9)10-6-12(15(16,17)18)21-13(19-10)7-11(20-21)14(22)23/h2-5,7,10,12,19H,6H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGYIYVYHCQEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113037 | |
| Record name | 4,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667242 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312935-05-0 | |
| Record name | 4,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312935-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.29 g/mol. Its structure features a tetrahydropyrazolo core substituted with a methoxyphenyl group and a trifluoromethyl group, which are significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. These compounds have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cancer progression. For instance, compounds in this class have demonstrated selective inhibition of protein kinases that are crucial for tumor growth and survival .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Breast Cancer | <10 | Kinase inhibition |
| Other derivatives | Lung Cancer | 15-25 | Apoptosis induction |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and has demonstrated significant inhibition of growth at low concentrations. For example, studies indicate that certain derivatives exhibit minimum inhibitory concentrations (MIC) below 20 µM against Mycobacterium tuberculosis .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | M. tuberculosis | <20 |
| Other derivatives | E. coli | <30 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The presence of the pyrazolo ring allows for competitive inhibition of enzymes such as cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation.
- Apoptotic Pathways : Induction of apoptosis in cancer cells has been observed through the activation of caspase pathways.
- Antimycobacterial Activity : The compound's structural features contribute to its ability to penetrate bacterial membranes and inhibit essential metabolic processes within the bacteria.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines could effectively inhibit tumor growth in xenograft models by targeting specific kinases involved in cellular proliferation .
- Another investigation focused on the antimicrobial properties revealed that the compound showed effective bactericidal activity against resistant strains of Mycobacterium tuberculosis, suggesting its potential use in treating drug-resistant infections .
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds within the pyrazolo-pyrimidine class. For instance:
- Case Study 1 : A study evaluated several derivatives for their antiproliferative activity against multiple cancer cell lines (e.g., A375 and MCF-7). Compounds with similar structural motifs demonstrated promising results in inhibiting cell growth and inducing apoptosis in cancer cells .
- Case Study 2 : The National Cancer Institute's screening program identified several derivatives as candidates for further development based on their significant cytotoxicity against a range of human cancer cell lines .
Other Therapeutic Applications
Beyond anticancer activity, compounds similar to 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid have been explored for:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects : Preliminary studies indicate that these compounds may modulate inflammatory pathways, offering insights into their use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity | Cell Lines Tested | IC50 Values | Notes |
|---|---|---|---|
| Anticancer | A375 | [Value] | Induces apoptosis |
| MCF-7 | [Value] | Significant cytotoxicity | |
| Antimicrobial | E. coli | [Value] | Effective against resistant strains |
| Anti-inflammatory | RAW 264.7 | [Value] | Modulates cytokine production |
相似化合物的比较
准备方法
Condensation with Trifluoromethyl-β-Diketones
A foundational approach involves reacting 5-amino-3-methylpyrazole with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form the 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core. The reaction proceeds via enamine formation, followed by cyclization (Figure 1).
Reaction Conditions
Incorporation of the 4-Methoxyphenyl Group
The 4-methoxyphenyl moiety at position 5 is introduced via nucleophilic substitution or cross-coupling. In one protocol, 5-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
Optimized Parameters
Functionalization at Position 2: Carboxylic Acid Synthesis
The carboxylic acid group at position 2 is introduced through hydrolysis of ester precursors. Two principal routes are documented.
Ester Hydrolysis Under Alkaline Conditions
A patent method for analogous compounds describes saponification of methyl or ethyl esters using potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Procedure
-
Dissolve 2-methyl ester derivative (50.0 g) in ethanol (250 mL).
-
Add KOH (15 g) and stir at 0–5°C for 2 hours.
-
Quench with citric acid (75 g in 250 mL H₂O).
Critical Parameters
Direct Carboxylation via Carbonylation
An alternative route employs carbonylation of a brominated intermediate using CO in the presence of a palladium catalyst. This method avoids ester intermediates but requires high-pressure equipment.
Comparative Analysis of Synthetic Routes
Spectral Validation and Characterization
Successful synthesis is confirmed via:
-
¹H NMR (DMSO-d₆): δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 4.10 (m, 2H, CH₂), 3.75 (s, 3H, OCH₃).
Industrial-Scale Considerations
For large-scale production (>1 kg), the cyclocondensation route is preferred due to lower catalyst costs and compatibility with continuous flow systems. Ester hydrolysis remains the bottleneck, necessitating precise pH control to avoid byproducts .
常见问题
Q. What are the optimal synthetic routes for preparing 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of precursors such as β-ketoesters, hydrazines, and substituted aldehydes. Key steps include:
- Cyclization : Use of ethanol/water (1:1 v/v) as a solvent system with catalysts like 3-aminopropyltriethoxysilane (APTS) to enhance regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
Table 1 : Example conditions for key intermediates:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | APTS in ethanol/water, 80°C | 72–85 | |
| Carboxylation | KMnO₄ in acidic medium | 60–75 |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., trifluoromethyl at C7, methoxyphenyl at C5) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O···H–N motifs) .
- IR spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and trifluoromethyl groups (C–F stretches 1100–1250 cm⁻¹) .
Q. What are the common chemical modifications to enhance solubility or stability?
- Methodological Answer :
- Esterification : Convert the carboxylic acid to methyl/ethyl esters using SOCl₂/ROH to improve lipid solubility .
- Salt formation : React with amines (e.g., triethylamine) to form water-soluble ammonium salts .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates during synthesis .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer : Regioselectivity is controlled by:
- Catalysts : APTS promotes cyclization at C5/C7 positions via hydrogen-bond stabilization of intermediates .
- Solvent polarity : Polar aprotic solvents (DMF) favor nucleophilic attack at the pyrimidine ring, while ethanol/water mixtures reduce side reactions .
Example : Substitution at C2 (carboxylic acid) versus C3 (trifluoromethyl) can be directed by adjusting pH and temperature during cyclization .
Q. What mechanistic insights explain contradictory biological activity data in different studies?
- Methodological Answer : Discrepancies arise due to:
- Purity : Impurities (e.g., unreacted hydrazines) may skew bioassay results. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Conformational flexibility : The tetrahydropyrimidine ring adopts multiple conformations in solution, affecting target binding. Use DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers .
- Biological assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase mutants) alter IC₅₀ values. Standardize assays using recombinant proteins .
Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity?
- Methodological Answer : Systematic modifications include:
- Substituent variation : Replace methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance target affinity. Test via kinase inhibition assays .
- Bioisosteric replacement : Substitute trifluoromethyl with difluoromethyl to reduce metabolic liability while retaining hydrophobicity .
Table 2 : SAR trends for antitrypanosomal activity:
| Substituent (R) | IC₅₀ (μM) | Notes |
|---|---|---|
| 4-Methoxyphenyl | 0.45 | High selectivity for Trypanosoma cruzi |
| 2-Fluorophenyl | 1.2 | Reduced cytotoxicity in mammalian cells |
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., KDR kinase). Key residues (e.g., Asp1046) form hydrogen bonds with the carboxylic acid group .
- MD simulations : GROMACS simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Generate 2D descriptors (e.g., logP, polar surface area) to correlate with bioavailability .
Data Analysis & Validation
Q. How should researchers address inconsistencies in crystallographic data?
- Methodological Answer :
- Redundancy : Collect data from multiple crystals (≥3) to confirm unit cell parameters .
- Refinement : Use SHELXL for anisotropic displacement parameters. Validate with R-factor convergence (<5%) .
- Deposition : Cross-reference with Cambridge Structural Database (CSD) entries for similar pyrazolopyrimidines .
Q. What strategies validate synthetic intermediates during scale-up?
- Methodological Answer :
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .
- Degradation studies : Stress intermediates under accelerated conditions (heat, light) to identify unstable byproducts .
- Cross-lab validation : Reproduce yields/selectivity in ≥2 independent labs using identical protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
